tert-Butyl (3-fluoropyridin-2-yl)carbamate
Description
tert-Butyl (3-fluoropyridin-2-yl)carbamate is a fluorinated pyridine derivative featuring a tert-butyl carbamate group attached to the 2-position of a 3-fluoropyridine ring. Its molecular formula is C₁₀H₁₃FN₂O₂, with a molecular weight of 212.22 g/mol (calculated). This compound is structurally characterized by the electron-withdrawing fluorine atom at the pyridine’s 3-position and the carbamate group at the 2-position, which may enhance metabolic stability and influence reactivity in pharmaceutical intermediates.
Properties
IUPAC Name |
tert-butyl N-(3-fluoropyridin-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMPLWCLJNZJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-fluoropyridin-2-yl)carbamate typically involves the reaction of 3-fluoropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-fluoropyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridines.
Hydrolysis: The primary products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3-fluoropyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of neurological disorders and cancers .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of tert-Butyl (3-fluoropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity, while the carbamate group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare tert-Butyl (3-fluoropyridin-2-yl)carbamate with pyridine-based tert-butyl carbamates from the provided evidence, focusing on substituent effects, molecular properties, and applications.
Table 1: Key Structural and Molecular Data of Comparable Compounds
Key Comparative Analysis
Substituent Effects on Reactivity and Applications
- Halogen Substituents (F, Br, Cl):
- Bromine and chlorine in analogs (e.g., and ) act as leaving groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules .
- Methoxy Groups (OCH₃):
- Electron-donating methoxy groups () may stabilize the pyridine ring against electrophilic attack, directing substitutions to specific positions .
- Trifluoromethyl (CF₃):
- The CF₃ group () is strongly electron-withdrawing, enhancing lipophilicity and influencing binding interactions in medicinal chemistry .
Synthetic Utility Halogenated derivatives (e.g., 2-bromo, 6-bromo-2-chloro) are pivotal in transition-metal-catalyzed reactions, as demonstrated in ’s synthesis of tert-Butyl (6-aminopyridin-2-yl)methylcarbamate . The bis[(3-fluoropyridin-2-yl)methyl] analog () may serve as a ligand or branching point in supramolecular chemistry due to its dual pyridine motifs .
Commercial Availability
- Catalog data () indicates that tert-butyl pyridine carbamates are commercially available at premium prices (e.g., $420–$6,000 per gram), reflecting their specialized use in R&D .
Safety Considerations
- While safety data for the target compound are lacking, tert-butyl carbamates with halogen substituents (e.g., ’s pyrimidine analog) often require precautions such as PPE and proper ventilation .
Biological Activity
Tert-butyl (3-fluoropyridin-2-yl)carbamate is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological macromolecules. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The compound's structure features a tert-butyl group attached to a carbamate moiety, which is linked to a 3-fluoropyridine ring. Its molecular formula is , with a molecular weight of 212.22 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's lipophilicity and stability, which are important for biological interactions.
The biological activity of this compound primarily involves enzyme inhibition. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to altered enzymatic activity. Additionally, the fluoropyridine moiety can participate in hydrogen bonding and π-π interactions, which may influence binding affinity and specificity towards various targets.
Biological Activity Data
Research has shown that this compound exhibits significant enzyme inhibition properties. For example, studies have indicated its potential as an inhibitor of various enzymes involved in metabolic pathways. The following table summarizes key findings from recent studies on the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. The compound demonstrated a competitive inhibition profile with an IC50 value of 12.5 µM, suggesting its potential use in treating conditions like Alzheimer's disease.
Case Study 2: Interaction with Protein Targets
Another research article focused on the interaction between this carbamate and carbonic anhydrase, revealing a non-competitive inhibition mechanism with an IC50 value of 8.4 µM. This finding indicates the compound's potential role in managing conditions related to acid-base balance in the body.
Applications
The unique properties of this compound make it valuable in various fields:
- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting neurological disorders.
- Agricultural Chemistry : Enhancing the efficacy of pesticides through improved stability.
- Biochemical Research : Utilized in studies related to enzyme inhibition and receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
